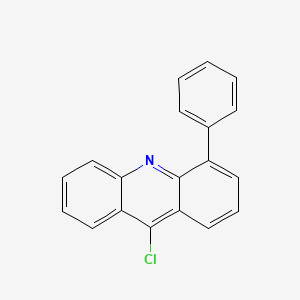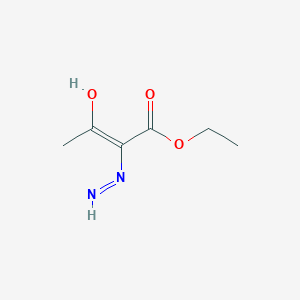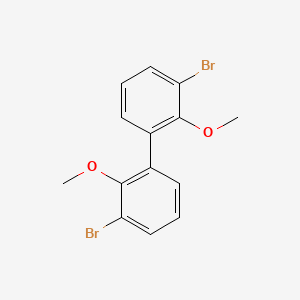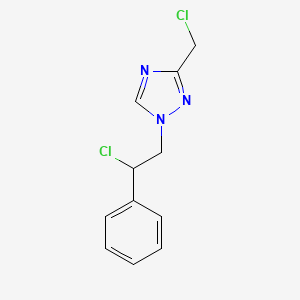
9-Chloro-4-phenylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-4-phenylacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as anticancer agents, antibacterial agents, and fluorescent dyes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9-chloro-4-phenylacridine involves the cyclization of N-phenylanthranilic acid with phosphoryl chloride. This reaction typically proceeds in two steps:
Formation of the intermediate: N-phenylanthranilic acid is treated with phosphoryl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives, which are important intermediates in various chemical processes.
Reduction Reactions: Reduction of this compound can lead to the formation of acridane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 9-amino-4-phenylacridine, 9-alkoxy-4-phenylacridine.
Oxidation Products: 9-chloroacridone.
Reduction Products: 9-chloroacridane.
Applications De Recherche Scientifique
9-Chloro-4-phenylacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in studies involving DNA intercalation due to its planar structure, which allows it to insert between DNA base pairs.
Medicine: Investigated for its potential anticancer and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cells and bacteria.
Industry: Utilized in the development of fluorescent dyes and optical sensors due to its photophysical properties
Mécanisme D'action
The mechanism of action of 9-chloro-4-phenylacridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it interferes with the growth and proliferation of cells .
Comparaison Avec Des Composés Similaires
Acridine: The parent compound of 9-chloro-4-phenylacridine, known for its use in fluorescent dyes and antiseptics.
Acridone: An oxidized form of acridine, used in various chemical syntheses.
Acridane: A reduced form of acridine, though less stable and less commonly used.
Uniqueness of this compound: The presence of the chlorine atom at the 9th position and the phenyl group at the 4th position distinguishes this compound from other acridine derivatives.
Propriétés
Numéro CAS |
105643-27-4 |
|---|---|
Formule moléculaire |
C19H12ClN |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
9-chloro-4-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H |
Clé InChI |
XUHXFEWUWHRCKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)


![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)


![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)

![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
